molecular formula C19H14FN3O2S B3398832 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide CAS No. 1021258-18-3

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B3398832
CAS No.: 1021258-18-3
M. Wt: 367.4 g/mol
InChI Key: ZONJBCGFNMGJOW-UHFFFAOYSA-N
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Description

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide is a synthetic compound recognized for its unique structural composition involving a fluorinated benzothieno-pyrimidinone core linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with commercially available 9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidine as the primary reactant.

  • Intermediate Formation: : The initial step often involves halogenation or nitration of the benzothieno-pyrimidine core to introduce necessary functional groups.

  • Amidation Process: : The intermediate is then subjected to amidation using N-(3-methylphenyl)acetamide under basic or acidic conditions to form the final product.

  • Purification: : Techniques such as crystallization, recrystallization, or chromatographic methods are employed to purify the compound.

Industrial Production Methods

The large-scale production may involve optimizing the reaction conditions, such as temperature, solvent choice, and reaction time to enhance yield and purity. Continuous flow reactors and automated systems can streamline the production process, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: : Reduction processes may involve the conversion of the ketone group to an alcohol or the reduction of the fluorinated benzothieno-pyrimidine ring.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic core, introducing various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products

The primary products formed from these reactions include various functionalized derivatives, which can serve as intermediates in further synthetic applications.

Scientific Research Applications

Chemistry

  • Synthesis of Novel Compounds: : The compound serves as a precursor or intermediate in the synthesis of more complex molecules.

Biology

  • Biological Assays: : Used in assays to study enzyme interactions or receptor binding activities due to its unique structural properties.

Medicine

  • Pharmacological Studies: : Potential use in the development of therapeutic agents, particularly in the treatment of diseases where fluorinated heterocyclic compounds show efficacy.

Industry

  • Material Science: : Its derivatives could be explored for their potential in creating new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide exerts its effects through interactions at the molecular level. The fluorinated core can engage in various interactions with biological targets such as enzymes or receptors. The compound's structure allows for hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Unique Features

The compound's uniqueness stems from its fluorinated benzothieno-pyrimidinone core, which is relatively rare and offers distinct physicochemical properties compared to similar non-fluorinated structures.

Similar Compounds

  • 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-acetamide: : Lacks the N-(3-methylphenyl) group, altering its biological activity and physical properties.

  • 4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl compounds: : Non-fluorinated analogs with differing reactivity and applications.

In sum, 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide is a compound with significant potential due to its unique structure and versatile applications across various scientific disciplines.

Properties

IUPAC Name

2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S/c1-11-4-2-5-12(8-11)22-15(24)9-23-10-21-17-16-13(20)6-3-7-14(16)26-18(17)19(23)25/h2-8,10H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONJBCGFNMGJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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